(S)-1,1,1-Trifluoro-2-propanol

Vue d'ensemble

Description

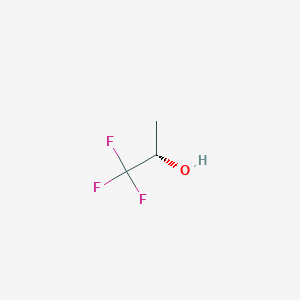

(S)-1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol with the molecular formula C3H5F3O. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a secondary alcohol. The presence of fluorine atoms imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-1,1,1-Trifluoro-2-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-1,1,1-Trifluoro-2-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding the desired alcohol with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (S)-1,1,1-Trifluoro-2-propanone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure efficient conversion and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1,1,1-Trifluoro-2-propanol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to (S)-1,1,1-Trifluoro-2-propanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: It can be reduced to (S)-1,1,1-Trifluoro-2-propane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

Oxidation: (S)-1,1,1-Trifluoro-2-propanone.

Reduction: (S)-1,1,1-Trifluoro-2-propane.

Substitution: Corresponding halides such as (S)-1,1,1-Trifluoro-2-chloropropane or (S)-1,1,1-Trifluoro-2-bromopropane.

Applications De Recherche Scientifique

(S)-1,1,1-Trifluoro-2-propanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Industry: this compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mécanisme D'action

The mechanism by which (S)-1,1,1-Trifluoro-2-propanol exerts its effects is primarily through its interactions with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

®-1,1,1-Trifluoro-2-propanol: The enantiomer of (S)-1,1,1-Trifluoro-2-propanol, which may exhibit different biological activities due to its chiral nature.

1,1,1-Trifluoro-2-propanone: The oxidized form of this compound, used in similar synthetic applications.

1,1,1-Trifluoro-2-propane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.

Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and a secondary alcohol, which imparts distinct reactivity and physical properties. Its chiral nature also allows for enantioselective applications, making it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(S)-1,1,1-Trifluoro-2-propanol, a fluorinated alcohol with the molecular formula C3H5F3O, has garnered attention in various fields due to its unique chemical properties and potential biological applications. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrichemicals. Its biological activity is particularly relevant in the context of drug development and metabolic studies.

- Molecular Weight : 114.07 g/mol

- CAS Number : 3539-97-7

- Synonyms : (S)-Trifluoroisopropanol, (2S)-1,1,1-trifluoro-2-propanol

Synthesis and Production

This compound can be synthesized through various methods, including:

- Chemical Catalysis : Traditional methods involve the reduction of 1,1,1-trifluoroacetone using chemical catalysts.

- Biological Methods : Recent studies have focused on using microbial enzymes for the enantioselective reduction of 1,1,1-trifluoroacetone to produce this compound with high optical purity (up to 99% ee) .

Pharmacological Applications

This compound has been investigated for its potential as an ion channel modulator , which could be beneficial in treating neurological disorders. The compound's ability to influence ion channels may lead to new therapeutic strategies for conditions such as dementia and depression .

Metabolism Studies

Research into the metabolism of this compound has revealed important insights into its biological fate. In studies involving rabbits and rats:

- Major metabolites identified include N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropyl)-L-cysteine and S-(3,3,3-trifluoro-2-hydroxypropanyl)mercaptolactic acid. These metabolites suggest a pathway involving glutathione conjugation for detoxification .

- The half-life of the compound was approximately 9.5 hours post-exposure, indicating a relatively quick elimination from the body .

Case Study 1: Enantioselective Reduction

A study demonstrated that using a specific strain of Hansenula polymorpha in a bioreactor led to a yield of 94.9% for this compound after 168 hours of fermentation. The optical purity achieved was 98.7% ee . This highlights the efficiency of biotechnological methods in producing high-purity compounds.

Case Study 2: Toxicological Assessment

A toxicological assessment involving inhalation exposure in rabbits showed that most metabolites were excreted within 12 hours after exposure to high concentrations (50,000 ppm). The study provided critical data for understanding occupational exposure limits and potential health risks associated with this compound .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Optical Purity (%) | Notes |

|---|---|---|---|

| Chemical Catalysis | Varies | Varies | Traditional method; less eco-friendly |

| Microbial Reduction | 94.9 | 98.7 | Eco-friendly; high enantioselectivity |

| Asymmetric Transfer Hydrogenation | Up to 97 | High | Effective for chiral synthesis |

Propriétés

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIYJDBJZWGBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426459 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3539-97-7 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.